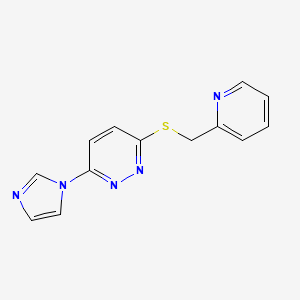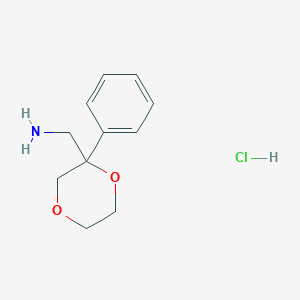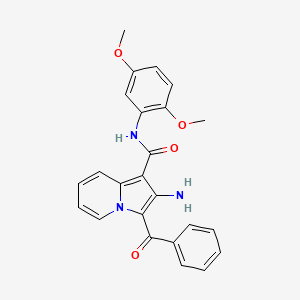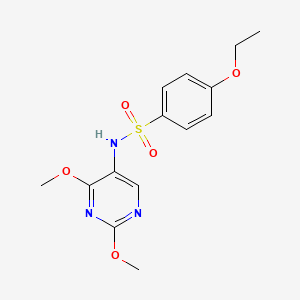
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, also known as MTNA, is a chemical compound that has been extensively studied in recent years due to its potential applications in various scientific fields. MTNA is a thionucleoside analog that has been synthesized using a variety of methods, including chemical and enzymatic approaches.
Scientific Research Applications
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has been extensively studied for its potential applications in various scientific fields. One of its primary applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells. This compound has also been studied for its potential applications in the treatment of viral infections, such as HIV and hepatitis C.
Mechanism of Action
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid exerts its anti-cancer and anti-viral effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. Specifically, this compound inhibits the activity of thymidylate synthase and dihydrofolate reductase, which are enzymes involved in DNA replication. This compound also inhibits the activity of the viral protease, which is essential for the replication of viral particles.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-viral properties, this compound has also been shown to have anti-inflammatory effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is its potent anti-cancer and anti-viral properties. This makes it an attractive compound for use in cancer and viral research. Another advantage of this compound is its relative ease of synthesis. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.
Future Directions
There are several future directions for the study of 2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in other scientific fields, such as neurodegenerative diseases and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and toxicity of this compound in various cell types.
Synthesis Methods
2-((1-Methyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can be synthesized using various methods, including chemical and enzymatic approaches. One of the most commonly used methods is the chemical synthesis approach. This method involves the reaction of 2-chloronicotinic acid with 1-methyl-2,5-dioxopyrrolidine-3-thiol in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
properties
IUPAC Name |
2-(1-methyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-13-8(14)5-7(10(13)15)18-9-6(11(16)17)3-2-4-12-9/h2-4,7H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLWPVNOPFYDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)





![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)
![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)
![3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2792669.png)



